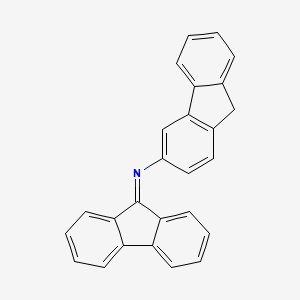![molecular formula C21H16BrN3O4 B11546923 2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546923.png)
2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with various substituents, including a bromobenzyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves multiple steps, starting with the preparation of the benzohydrazide core. The key steps include:
Formation of the Benzohydrazide Core: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of the Bromobenzyl Group: The benzohydrazide is then reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate to introduce the bromobenzyl group.
Formation of the Nitrophenylmethylidene Group: Finally, the compound is reacted with 2-nitrobenzaldehyde under acidic conditions to form the nitrophenylmethylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2,4-dipropoxyphenyl)methylene]benzohydrazide
- N’-((E)-{2-[(3-bromobenzyl)oxy]-1-naphthyl}methylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C21H16BrN3O4 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrN3O4/c22-17-8-5-6-15(12-17)14-29-20-11-4-2-9-18(20)21(26)24-23-13-16-7-1-3-10-19(16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
Clave InChI |
ZBQGSVOLPPHAMC-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)

![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11546865.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)

![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B11546930.png)
![3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11546933.png)